4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Overview
Description
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a dihydropyrano[2,3-c]pyrazol-6(1H)-one core, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the fluorobenzyl intermediate: This step involves the reaction of 2-fluorobenzyl alcohol with an appropriate protecting group to form a protected fluorobenzyl intermediate.
Coupling with methoxyphenyl derivative: The protected fluorobenzyl intermediate is then coupled with a methoxyphenyl derivative under suitable reaction conditions, such as using a base and a coupling reagent.
Cyclization to form the dihydropyrano[2,3-c]pyrazol-6(1H)-one core: The coupled product undergoes cyclization to form the dihydropyrano[2,3-c]pyrazol-6(1H)-one core, typically using a cyclization agent and appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can be compared with other similar compounds, such as:
4-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl group but differs in its core structure.
2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde: Similar in having the fluorobenzyl and methoxyphenyl groups, but with an aldehyde functional group instead of the dihydropyrano[2,3-c]pyrazol-6(1H)-one core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-31-22-13-17(11-12-21(22)32-15-18-9-5-6-10-20(18)27)19-14-23(30)33-26-24(19)25(28-29-26)16-7-3-2-4-8-16/h2-13,19H,14-15H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVUTFAACMJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=CC=C4)OCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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